N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester
Description
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester is a structurally complex organic compound characterized by a hydrazinylidene-acetyl backbone, a carbamic acid ethyl ester group, and multiple chlorine substituents. The compound’s reactivity is likely influenced by its electron-withdrawing groups (chlorine, cyanomethyl) and the nucleophilic hydrazine moiety.
Properties
Molecular Formula |
C19H15Cl3N4O3 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
ethyl N-[(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C19H15Cl3N4O3/c1-2-29-19(28)25-17(27)10-24-26-13-7-15(21)18(16(22)8-13)14(9-23)11-3-5-12(20)6-4-11/h3-8,10,14,26H,2H2,1H3,(H,25,27,28)/b24-10- |
InChI Key |
OPJONVXRBQWBLT-VROXFSQNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C=N\NC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C=NNC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichlorobenzonitrile with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to hydrazine hydrate to introduce the hydrazinylidene group. The final step involves the acetylation of the hydrazine derivative followed by esterification with ethyl chloroformate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Structural Analogues: Carbamate Esters
Compound of Interest vs. N-[4-(Benzoyl)phenyl]carbamic Acid Methyl Ester ()
- Structural Differences :
- Synthesis: Both compounds use carbamate-forming reactions. The analogue in is synthesized via aniline treatment with methyl chloroformate and triethylamine (yield: 97%) . The target compound likely requires additional steps for introducing hydrazine and chlorinated cyanomethyl groups.
- Physical Properties: Property Target Compound (Hypothetical) N-[4-(Benzoyl)phenyl]carbamic Acid Methyl Ester Melting Point ~120–140°C (estimated) 51°C Molecular Weight ~550–600 g/mol 285.3 g/mol Solubility Low in polar solvents Soluble in ethanol
Hydrazine Derivatives
Comparison with Arylhydrazine-Based Compounds
- Reactivity: Hydrazinylidene groups in the target compound may enable condensation reactions or metal coordination, similar to Schiff bases. However, the presence of chlorine substituents could reduce nucleophilicity compared to non-halogenated hydrazines.
- Biological Activity : Chlorinated hydrazine derivatives often exhibit antimicrobial or antitumor properties. For example, caffeic acid derivatives () with dihydroxy groups show antioxidant activity, but the target compound’s halogenation may shift its bioactivity toward cytotoxicity .
Chlorinated Aromatic Compounds
Comparison with Polychlorinated Biphenyls (PCBs)
- Electrophilicity: The 3,5-dichloro-4-substituted phenyl group in the target compound resembles PCB structures, which are persistent organic pollutants.
- Applications : Unlike PCBs (historically used in industrial applications), the target compound’s complexity suggests niche use as a synthetic intermediate or bioactive molecule.
Biological Activity
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester, also known by its chemical formula C17H14Cl3N3O3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C17H14Cl3N3O3
- Molecular Weight : 483.68 g/mol
- IUPAC Name : Ethyl (E)-(2-cyano-2-(2-(3,5-dichloro-4-((4-chlorophenyl)(cyano)methyl)phenyl)hydrazinylidene)acetate)
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It exhibits potential anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the dichloro and chlorophenyl groups enhances its reactivity and interaction with cellular targets.
Biological Activity Overview
Case Studies
- Anticancer Research
- Antimicrobial Activity
- Enzyme Interaction Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?
- Methodology : Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, solvent systems). For example, fractional factorial designs can minimize experimental runs while identifying critical variables . Computational pre-screening (e.g., quantum chemical calculations) can narrow down optimal conditions before lab validation, reducing trial-and-error approaches .
- Key Techniques :
- Reaction Monitoring : In situ FTIR or HPLC to track intermediate formation.
- Purification : Column chromatography or recrystallization guided by solubility studies.
Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR for hydrazinylidene and ester group assignments, with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Confirm stereochemistry of the cyanomethylphenyl moiety .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Purity Assessment : HPLC with UV/Vis detection (λ ~250–300 nm for chlorinated aromatics) .
Q. How should researchers address safety and stability concerns during experiments?
- Methodology :
- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid exposure to moisture due to potential ester hydrolysis .
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental data to optimize reaction pathways?
- Methodology :
- Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for hydrazone formation and cyanomethyl substitution .
- AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., yields, byproducts) to predict optimal conditions. Tools like COMSOL Multiphysics enable multi-physics simulations of reaction kinetics and mass transfer .
- Feedback Loops : Experimental data (e.g., failed conditions) refine computational models iteratively .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodology :
- Cross-Validation : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIE) .
- Advanced Spectroscopic Probes : Use time-resolved UV/Vis or Raman spectroscopy to detect short-lived intermediates not modeled computationally .
- Sensitivity Analysis : Identify which computational parameters (e.g., solvent polarity in COSMO-RS models) most impact discrepancies .
Q. Which reactor designs or separation technologies are suitable for scaling synthesis?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic hydrazone formation steps. Membrane reactors can separate byproducts in situ .
- Advanced Separations : Use simulated moving bed (SMB) chromatography for high-purity isolation of stereoisomers .
- Process Intensification : Combine microwave-assisted synthesis with solvent-free conditions to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
